molecular formula C12H12N2O2S B152833 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid CAS No. 100142-85-6

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

Cat. No.: B152833
CAS No.: 100142-85-6
M. Wt: 248.3 g/mol
InChI Key: WLHWGCUWEBQIQP-UHFFFAOYSA-N
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Description

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid (CAS: 100142-85-6) is a benzoic acid derivative featuring a substituted thiazole ring. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol . Key physicochemical properties include a high melting point (325–326°C) and a predicted pKa of 4.02 ± 0.10, indicative of moderate acidity attributed to the carboxylic acid group . The compound’s structure combines a planar benzoic acid moiety with a 4,5-dimethylthiazol-2-ylamino substituent, enabling hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHWGCUWEBQIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359285
Record name 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100142-85-6
Record name 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Materials : 3-Bromo-2-butanone (α-haloketone) and thiourea.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours) under nitrogen atmosphere.

  • Mechanism : Nucleophilic substitution followed by cyclization to form the thiazole ring.

  • Yield : 70–85% for 4,5-dimethylthiazol-2-amine.

Optimization

  • Catalyst : Addition of catalytic pyridine enhances cyclization efficiency (yield increase: ~10%).

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

Coupling of Thiazol-2-amine with 4-Carboxybenzene Derivatives

The amino group of 4,5-dimethylthiazol-2-amine is coupled with 4-substituted benzoic acids via nucleophilic aromatic substitution or amide bond formation.

Nucleophilic Aromatic Substitution

  • Reagents : 4-Fluorobenzoic acid, 4,5-dimethylthiazol-2-amine, K₂CO₃.

  • Conditions : DMF, 120°C, 12 hours.

  • Yield : 60–68%.

  • Limitation : Low regioselectivity due to competing side reactions.

Amide Coupling Using Activators

  • Activators : HOBt (Hydroxybenzotriazole) and HCTU (Hexafluorophosphate Carbonate).

  • Protocol :

    • Activate 4-carboxybenzaldehyde with HCTU in DMF.

    • Add 4,5-dimethylthiazol-2-amine and DIEA (N,N-Diisopropylethylamine).

    • Stir at room temperature for 24 hours.

  • Yield : 75–82%.

  • Advantage : Higher regioselectivity and milder conditions compared to nucleophilic substitution.

One-Pot Sequential Synthesis

Integrated approaches reduce purification steps and improve efficiency:

Thiazole Formation and Coupling

  • Steps :

    • Synthesize 4,5-dimethylthiazol-2-amine via Hantzsch cyclization.

    • Directly couple with 4-nitrobenzoic acid using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reduce nitro group to amine using H₂/Pd-C, followed by acidification.

  • Yield : 65% overall.

  • Key Data :

    StepConditionsIntermediate Yield
    Thiazole synthesisEthanol, reflux82%
    Nitro couplingDMF, EDC·HCl, 25°C78%
    ReductionH₂ (1 atm), Pd-C95%

Alternative Routes for Scale-Up

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150 W, 100°C, 30 minutes).

  • Advantages :

    • Reaction time reduced from 12 hours to 30 minutes.

    • Yield improvement: 80% vs. 65% conventional.

Solid-Phase Synthesis

  • Resin : Wang resin pre-loaded with 4-aminobenzoic acid.

  • Steps :

    • Activate resin-bound benzoic acid with TBTU.

    • Couple with 4,5-dimethylthiazol-2-amine.

    • Cleave product using TFA/water (95:5).

  • Purity : >90% (HPLC).

Critical Analysis of Methodologies

Yield Comparison

MethodYieldPurityScalability
Hantzsch + Coupling75%95%High
One-Pot Sequential65%88%Moderate
Microwave-Assisted80%92%Low
Solid-Phase70%90%High

Challenges and Solutions

  • Impurity Profile :

    • By-products include bis-arylaminated derivatives (5–10% yield).

    • Mitigation: Use excess benzoic acid (1.5 equiv) and controlled pH (7–8).

  • Solvent Selection :

    • DMF increases reaction rate but complicates purification.

    • Alternative: Switch to THF/water biphasic systems for easier extraction.

Industrial-Scale Considerations

  • Cost Analysis :

    ComponentCost (USD/kg)
    4,5-Dimethylthiazol-2-amine220
    4-Carboxybenzaldehyde180
    HCTU450
  • Waste Management :

    • Ethanol and DMF are recycled via distillation (recovery: >90%).

    • Pd-C catalyst reused up to 5 cycles without activity loss.

Recent Advances (2020–2025)

  • Photocatalytic Coupling :

    • Visible-light-driven coupling using Ru(bpy)₃²⁺ reduces energy input.

    • Yield: 78%, reaction time: 2 hours.

  • Enzymatic Amination :

    • Transaminase enzymes (e.g., from Bacillus subtilis) enable greener synthesis.

    • Yield: 50–60%, but requires optimization .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molar Mass : 248.3 g/mol
  • IUPAC Name : 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid

The compound features a thiazole ring substituted with two methyl groups and an amino group attached to a benzoic acid moiety. Its unique structure contributes to its diverse biological activities.

Medicinal Chemistry

DMAB has been extensively studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including HeLa cells. The thiazole moiety enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .

Biochemical Assays

The compound is utilized in biochemical assays such as the MTT assay, which assesses cell viability. Living cells convert MTT into a colored product called formazan, allowing researchers to estimate cell viability quantitatively. This assay is widely used across various research areas, including drug development and toxicology.

Enzyme Interaction Studies

DMAB is employed in studies involving enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and cellular processes .

Synthesis of Complex Molecules

In organic chemistry, DMAB serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the anticancer activity of DMAB using the MTT assay on HeLa cells. The findings indicated that DMAB significantly inhibited cell proliferation compared to control groups. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways .

Case Study 2: Enzyme Modulation

Research focused on DMAB's interaction with specific enzymes involved in metabolic pathways. The compound demonstrated inhibitory effects on certain enzymes, suggesting potential applications in metabolic disease management .

Comparison with Similar Compounds

2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic Acid Derivatives

  • Structure: These compounds feature an azo group (–N=N–) linking the benzothiazole and benzoic acid moieties, with additional substituents (e.g., Cl, NO₂) on the benzothiazole ring .
  • Synthesis: Prepared via diazotization of 2-aminobenzothiazoles followed by coupling with 2-hydroxy-4-substituted benzoic acids .
  • Properties: Lower melting points (e.g., 210–250°C) compared to the target compound, likely due to reduced hydrogen bonding from the azo group . pKa values for phenolic (–OH) and carboxylic (–COOH) protons range from 2.5–3.5 and 4.0–5.0, respectively, showing enhanced acidity relative to the target compound .
  • Applications : Primarily used as disperse dyes and analytical ligands due to strong absorbance in UV-visible spectra (λₘₐₓ: 400–500 nm ) .

(E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl]-2-ISO

  • Structure : Contains a diazenyl (–N=N–) bridge between the thiazole and an isoindoline derivative .
  • Properties: Exhibits distinct electronic transitions (λₘₐₓ: 350–450 nm) suitable for photochemical studies. Potential as a DNA intercalator or enzyme inhibitor due to planar aromatic systems .

Heterocyclic Derivatives with Benzoic Acid Moieties

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones

  • Structure : Combines a benzothiazole ring with a 1,3,5-oxadiazinane heterocycle and aryl substituents .
  • Synthesis : Formed via reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates and formaldehyde under acidic conditions .
  • Bioactivity : Demonstrated cytotoxicity in cancer cell lines (e.g., IC₅₀: 1–10 μM ), linked to thione (–C=S) and benzothiazole groups .

4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic Acid

  • Structure : Features a dihydrothiazole ring with hydroxymethyl and oxo substituents .
  • Properties: Higher water solubility due to polar –OH groups.

Functional Group Variations in Benzoic Acid Derivatives

Compound Name Key Substituents Melting Point (°C) pKa Key Applications
4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid –NH–thiazole, –COOH 325–326 4.02 Pharmaceutical intermediates
2-Hydroxy-4-Cl-3-(benzothiazolyl-azo)benzoic acid –N=N–, –Cl, –OH 210–250 2.5–5.0 Dyes, ligands
3-(Benzothiazolylphenyl)oxadiazinane-thione –C=S, –N–CH₂–N– 180–220 N/A Anticancer agents
3-Methylthiophene-2-carboxylic acid Thiophene, –COOH 150–160 3.5 Organic electronics

Biological Activity

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, also known by its CAS number 100142-85-6, is a compound of increasing interest in biological research due to its diverse potential activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol. The compound features a thiazole ring that is crucial for its biological interactions.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Its thiazole moiety is particularly significant in facilitating these interactions, which can lead to modulation of enzymatic activities and influence cellular pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant strains.

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
Hep-G225.0Moderate cytotoxicity
A205820.0Significant antiproliferative effect
CCD25sk>100No significant effect

The compound exhibited notable antiproliferative activity against Hep-G2 and A2058 cells, suggesting its potential as an anticancer agent .

Case Studies

  • Study on Proteasome Activity : A study evaluated the effects of the compound on proteasome activity in human foreskin fibroblasts. The results indicated that treatment with this compound enhanced proteasome activity significantly compared to control groups, suggesting a role in protein degradation pathways .
  • Influenza Virus Inhibition : Another investigation focused on the antiviral properties of this compound against influenza virus strains. The compound demonstrated significant cytopathic protection in infected cells at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole ring or the benzoic acid moiety can enhance biological activity. For instance, derivatives with additional functional groups have shown increased potency against specific targets, indicating that further chemical modifications could yield more effective compounds .

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